octadec-2-en-1-ol

Description

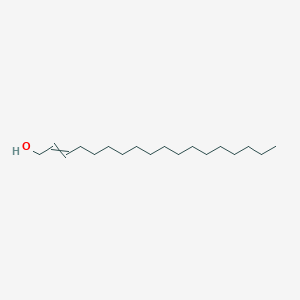

Octadec-2-en-1-ol is an 18-carbon monounsaturated alcohol with the molecular formula C₁₈H₃₆O and a molecular weight of 268.48 g/mol. It features a hydroxyl group at position 1 and a double bond at position 2, which can exist in E (trans) or Z (cis) stereochemical configurations. This compound has been identified as a minor constituent (0.97% by weight) in the hexane extract of Prunus domestica L. fruits, as detected via GC/MS analysis . Its structural specificity and amphiphilic nature make it relevant in studies of plant biochemistry and surfactant chemistry.

Properties

Molecular Formula |

C18H36O |

|---|---|

Molecular Weight |

268.5 g/mol |

IUPAC Name |

octadec-2-en-1-ol |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h16-17,19H,2-15,18H2,1H3 |

InChI Key |

NMNAESABLXLQEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadec-2-en-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of oleic acid using a catalyst such as ruthenium-tin-alumina. This method selectively hydrogenates oleic acid to produce this compound under low pressure with high yield .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of fatty acids derived from natural sources such as vegetable oils. The process involves the use of specific catalysts and controlled reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Octadec-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The double bond can be reduced to form octadecan-1-ol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.

Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Octadecanoic acid (stearic acid) or octadecanal.

Reduction: Octadecan-1-ol.

Substitution: Octadec-2-en-1-chloride.

Scientific Research Applications

Octadec-2-en-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.

Biology: Acts as a metabolite in various biological pathways.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of cosmetics, lubricants, and plasticizers .

Mechanism of Action

The primary mechanism of action of octadec-2-en-1-ol stems from its amphiphilic nature . The long hydrophobic hydrocarbon chain interacts with nonpolar molecules, while the hydroxyl group enables interactions with polar molecules and surfaces. This dual interaction capability makes it an effective surfactant and emulsifier .

Comparison with Similar Compounds

(i) Chain Length and Double Bond Position

- This compound vs. Z-octadec-9-enol: Both are C₁₈ alcohols, but the double bond at position 2 in this compound creates a more polar "head" region compared to the mid-chain double bond in Z-octadec-9-enol. This affects solubility and surfactant properties .

- This compound vs. E-2-Hexadecacen-1-ol : The shorter C₁₆ chain of the latter reduces hydrophobicity, making it more volatile and suitable for gas-phase reactions .

(ii) Stereochemical Effects

- Cis vs. Trans Isomers : For 9-octadecen-1-ol, the Z (cis) isomer (CAS 143-28-2) has a lower melting point than the E (trans) isomer (CAS 506-42-3) due to reduced molecular packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.